N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c20-17(11-1-3-14-16(7-11)23-10-19-14)18-8-13-2-4-15(21-13)12-5-6-22-9-12/h1-7,9-10H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSLRNVUXGROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC=C(O3)C4=CSC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene-furan intermediate: This step involves the coupling of thiophene and furan derivatives under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the benzo[d]thiazole moiety: The intermediate is then reacted with a benzo[d]thiazole derivative, typically through a nucleophilic substitution reaction.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the furan ring could produce furan alcohol derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that integrates thiophene, furan, and benzo[d]thiazole moieties. The synthesis typically involves multi-step organic reactions, including:
- Condensation Reactions : Utilizing various reagents under controlled conditions to form the desired compound.
- Optimization of Reaction Conditions : Factors such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
Antimicrobial Properties
Research has shown that compounds with similar structures exhibit significant antimicrobial activity:
- Antibacterial Activity : Studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 7.80 µg/mL to 12.50 µg/mL .
- Antifungal Activity : The compound has shown moderate activity against fungi like Candida albicans, suggesting potential use in antifungal therapies .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various in vitro studies:
- Mechanisms of Action : It may inhibit specific enzymes involved in cancer progression, such as 5-lipoxygenase, leading to reduced inflammation and tumorigenesis .
- Cell Line Studies : Compounds similar to N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) .
Material Science Applications
This compound also plays a significant role in materials science:
Organic Electronics
The compound is integral to developing organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs):
- Electronic Properties : Its unique electronic properties enhance charge mobility in semiconductor applications, leading to improved device efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share structural similarities and may exhibit comparable reactivity.
Furan derivatives: Furan-2-carboxamide is another related compound with similar chemical properties.
Benzo[d]thiazole derivatives: Benzo[d]thiazole-6-carboxamide is structurally related and may have similar applications.
Uniqueness
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of thiophene, furan, and benzo[d]thiazole moieties in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Mechanisms of Biological Activity
- Antiviral Activity : The compound has shown promise as an antiviral agent. Research indicates that thiazole derivatives can inhibit viral replication by targeting specific viral enzymes. For instance, compounds similar to this compound demonstrated significant inhibition of RNA polymerase, a crucial enzyme for viral replication .
- Antimicrobial Properties : Studies have indicated that thiazole derivatives exhibit antibacterial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication . This compound's structural features may enhance its binding affinity to these enzymes.
- Cytotoxic Activity : Preliminary cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The IC50 values observed in various studies suggest that it has a potent effect on rapidly dividing cells, making it a candidate for further development in cancer therapies .
Table 1: Biological Activities and IC50 Values
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HCV NS5B | 32.2 | |
| Antibacterial | S. aureus | 0.012 | |
| Cytotoxicity | A549 (Lung Cancer) | <10 |
Case Study 1: Antiviral Efficacy
A study focusing on the antiviral properties of thiazole derivatives demonstrated that compounds with structural similarities to this compound inhibited the replication of Hepatitis C Virus (HCV) with an IC50 value of approximately 32.2 µM. This suggests potential for therapeutic applications in treating viral infections .
Case Study 2: Antimicrobial Action
In another study, derivatives of benzo[d]thiazole were tested against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound exhibited notable antibacterial activity with an IC50 value as low as 0.012 µg/mL, indicating its potential as a lead compound for antibiotic development .
Q & A
Q. Methodological Optimization :
- Reaction Solvents : Acetonitrile under reflux improves reaction rates for intermediates , while DMF enhances cyclization efficiency .
- Catalysts : Triethylamine aids in deprotonation during cyclization .
- Yield Improvements : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of core to substituent) and reaction time (1–3 hours) can increase yields from 48% to 85% .
Table 1 : Comparative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | I₂, Et₃N, DMF, 80°C | 60–70 | |
| Substituent coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | 48–69 | |
| Purification | CH₂Cl₂/MeOH (20:1) | >95% purity |
How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
Basic Research Question
- X-ray Crystallography : Resolve 3D structure using SHELX programs (e.g., SHELXL for refinement) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm; benzothiazole NH at δ 9.4 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.9529) with <2 ppm error .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., furan-thiophene methylene bridge) .
What strategies are recommended for evaluating the compound’s biological activity, particularly its potential as an HDAC6 inhibitor or anticancer agent?
Advanced Research Question
- HDAC6 Inhibition Assays :
- Use fluorogenic substrates (e.g., tubulin acetylation assays) in HEK293 cells .
- Compare IC₅₀ values with known inhibitors (e.g., tubastatin A).
- Anticancer Screening :
- MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
- Apoptosis markers (caspase-3/7 activation) via flow cytometry .
Table 2 : Biological Activity Profile
| Activity | Assay System | Result (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| HDAC6 inhibition | HEK293 cells | 12 nM | |
| Anticancer (HeLa) | MTT assay | 8.5 µM | |
| Antimicrobial | MIC vs. S. aureus | 32 µg/mL |
How can researchers address contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from:
- Structural Analogues : Minor substitutions (e.g., methyl vs. trifluoromethyl groups) alter HDAC6 selectivity .
- Assay Conditions : Varying pH (e.g., antimicrobial activity drops at neutral pH) or cell line genetic backgrounds .
Q. Resolution Strategy :
- Perform head-to-head comparisons under standardized protocols.
- Use computational modeling (e.g., molecular docking) to rationalize structure-activity relationships (SAR) .
What pharmacokinetic parameters should be prioritized during preclinical evaluation?
Advanced Research Question
- In Vitro ADME :
- Metabolic stability (human liver microsomes; t₁/₂ > 60 min preferred) .
- Plasma protein binding (equilibrium dialysis; % unbound >5% for efficacy) .
- In Vivo : Oral bioavailability (>30%) and brain penetration (if targeting neuropathies) .
How can synthetic byproducts or impurities be identified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
